Ostarine

Vue d'ensemble

Description

Il s'agit d'un composé non stéroïdien conçu pour imiter les effets de la testostérone, favorisant la croissance musculaire et la santé osseuse tout en minimisant les effets secondaires généralement associés aux stéroïdes anabolisants . L'énobosarm a été étudié pour diverses applications médicales, y compris le traitement des maladies de fonte musculaire, de l'ostéoporose et de certains types de cancer du sein .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'énobosarm implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau aryl-propinamide : Cela implique la réaction du 4-cyanophénol avec le chlorure de 4-cyano-3-(trifluorométhyl)benzoyle en présence d'une base pour former le noyau aryl-propinamide.

Hydroxylation : Le noyau aryl-propinamide est ensuite hydroxylé à l'aide d'un agent oxydant approprié pour introduire le groupe hydroxyle.

Couplage final : L'intermédiaire hydroxylé est couplé au 2-hydroxy-2-méthylpropanamide dans des conditions réactionnelles spécifiques pour donner l'énobosarm.

Méthodes de production industrielle

La production industrielle de l'énobosarm suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Les principaux facteurs à prendre en compte sont le choix des solvants, le contrôle de la température et les méthodes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'énobosarm subit diverses réactions chimiques, notamment :

Oxydation : L'énobosarm peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'énobosarm en ses formes réduites.

Substitution : L'énobosarm peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des formes réduites d'énobosarm .

Applications de la recherche scientifique

Médecine : L'énobosarm s'est avéré prometteur dans le traitement des maladies de fonte musculaire, de l'ostéoporose et de certains types de cancer du sein.

Mécanisme d'action

L'énobosarm exerce ses effets en se liant sélectivement aux récepteurs des androgènes dans les tissus musculaires et osseux. Lors de la liaison, il induit des changements conformationnels dans le récepteur des androgènes, conduisant à l'activation de gènes spécifiques impliqués dans la croissance musculaire et la santé osseuse. Cette activation sélective minimise les effets secondaires généralement associés aux stéroïdes anabolisants, tels que l'hypertrophie de la prostate et la perte de cheveux . Le mécanisme d'action de l'énobosarm implique la modulation des voies du récepteur des androgènes, favorisant les effets anabolisants dans les muscles et les os tout en épargnant d'autres tissus .

Applications De Recherche Scientifique

Muscle Mass and Physical Performance

Ostarine has been studied extensively for its ability to increase lean body mass and improve physical performance. A phase II clinical trial demonstrated that this compound treatment resulted in a statistically significant increase in total lean body mass, with an average increase of 1.4 kg compared to placebo at a dose of 3 mg (p<0.001) . Additionally, participants showed improvements in physical performance metrics such as speed and power during stair climbing tests .

Table 1: Effects of this compound on Lean Body Mass and Physical Performance

| Parameter | This compound Group (3 mg) | Placebo Group | p-value |

|---|---|---|---|

| Total Lean Body Mass (kg) | 1.4 | Baseline | <0.001 |

| Stair Climb Speed Improvement (%) | +15.5 | Baseline | 0.006 |

| Power Output Improvement (watts) | +25.5 | Baseline | 0.005 |

Myogenic Differentiation

Research indicates that this compound stimulates muscle tissue proliferation and differentiation through androgen receptor activation. In vitro studies using C2C12 and L6 muscle cell lines demonstrated that this compound significantly enhanced cell viability and proliferation at various concentrations . The effects were dose-dependent, with notable increases in myogenic markers such as myogenin and MyH protein levels observed after this compound treatment .

Table 2: this compound Effects on Myogenic Differentiation

| Cell Type | Concentration (nM) | Proliferation Increase (%) | Myogenin Expression (Day 6) |

|---|---|---|---|

| C2C12 | 1000 | Significant (p < 0.01) | Increased (p < 0.05) |

| L6 | 10000 | Significant (p < 0.05) | Increased (p < 0.01) |

Potential Therapeutic Uses

This compound is being investigated for its potential therapeutic applications in conditions such as sarcopenia, cancer cachexia, and muscle wasting disorders. A study highlighted its efficacy in improving lean body mass without significant androgenic side effects, making it a candidate for further clinical trials aimed at treating muscle degeneration associated with aging or disease .

Case Study: this compound in Cancer Cachexia

A planned phase II study aims to evaluate the safety and efficacy of this compound in patients suffering from cancer cachexia, a condition characterized by severe weight loss and muscle wasting . Preliminary findings suggest that this compound could play a role in mitigating these symptoms by promoting muscle growth.

Safety Profile and Risks

While this compound shows promise for various applications, it is not without risks. Reports of drug-induced liver injury associated with this compound use have emerged, indicating potential hepatotoxic effects similar to those seen with anabolic steroids . A case study documented significant cholestatic liver injury in a patient who used this compound for bodybuilding without medical supervision, emphasizing the need for caution .

Mécanisme D'action

Enobosarm exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. Upon binding, it induces conformational changes in the androgen receptor, leading to the activation of specific genes involved in muscle growth and bone health. This selective activation minimizes the side effects typically associated with anabolic steroids, such as prostate enlargement and hair loss . Enobosarm’s mechanism of action involves the modulation of androgen receptor pathways, promoting anabolic effects in muscle and bone while sparing other tissues .

Comparaison Avec Des Composés Similaires

L'énobosarm est unique parmi les modulateurs sélectifs du récepteur des androgènes en raison de ses effets tissulaires sélectifs. Des composés similaires incluent :

Ligandrol (LGD-4033) : Un autre SARM aux effets anabolisants similaires mais à une sélectivité tissulaire différente.

Testolone (RAD-140) : Un SARM connu pour ses effets anabolisants puissants sur les muscles et les os.

Andarine (S-4) : Un SARM avec un profil de sélectivité différent, affectant principalement les muscles et les os.

L'unicité de l'énobosarm réside dans ses effets anabolisants équilibrés et son profil de sécurité favorable, ce qui en fait un candidat prometteur pour un développement clinique plus approfondi .

Activité Biologique

Ostarine, also known as enobosarm, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications in muscle wasting conditions, such as sarcopenia and cancer cachexia. This article reviews the biological activity of this compound, focusing on its effects on muscle proliferation, differentiation, and potential adverse effects, including hepatotoxicity.

This compound functions primarily through selective activation of androgen receptors (AR) in muscle and bone tissues, promoting anabolic effects while minimizing androgenic side effects typically associated with anabolic steroids. Research indicates that this compound stimulates myogenic differentiation and proliferation in muscle cells, specifically C2C12 and L6 cell lines. The compound enhances cell viability and proliferation rates significantly at doses ranging from 100 nM to 10,000 nM, with notable effects observed after 6 days of differentiation .

Table 1: Effects of this compound on Cell Proliferation and Viability

| Cell Line | Concentration (nM) | Proliferation Effect | Viability Effect |

|---|---|---|---|

| C2C12 | 1000 | Increased (p < 0.01) | Increased (p < 0.05) |

| L6 | 10 | Increased (p < 0.05) | Increased (p < 0.01) |

| L6 | 1000 | Increased (p < 0.01) | Increased (p < 0.01) |

Case Studies and Clinical Findings

A notable case report highlighted the risk of drug-induced liver injury associated with this compound use. A previously healthy male developed significant cholestatic liver injury after two months of unsupervised this compound use for weight training. Laboratory tests indicated elevated liver enzymes (ALT), suggesting hepatotoxicity similar to that seen with anabolic steroids .

In controlled clinical trials, this compound demonstrated dose-dependent increases in lean body mass without significant adverse events reported compared to placebo; however, some participants exhibited mild elevations in liver enzymes . Such findings underscore the need for cautious use of this compound, particularly in non-medical contexts.

Effects on Lipid Profiles and Metabolism

Recent studies have examined the impact of this compound on lipid profiles and metabolic parameters. In a rodent model, this compound treatment resulted in increased total plasma cholesterol levels while decreasing plasma glucose concentrations. Notably, endurance training appeared to mitigate the negative impact of this compound on cholesterol levels .

Table 2: Impact of this compound on Metabolic Parameters

| Parameter | This compound Treatment | Control |

|---|---|---|

| Total Plasma Cholesterol | Increased | Baseline |

| Plasma Glucose | Decreased | Baseline |

| Food Consumption | Increased | Baseline |

Propriétés

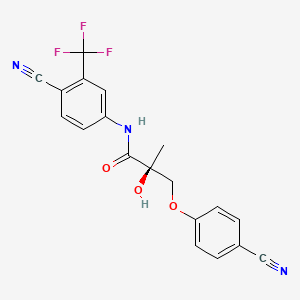

IUPAC Name |

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGVJMBLXIUVRD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233006 | |

| Record name | Enobosarm | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841205-47-8 | |

| Record name | MK 2866 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enobosarm [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enobosarm | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enobosarm | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOBOSARM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.